(2-Fluoro-4-methylphenyl)hydrazine hydrochloride (2-Fluoro-4-methylphenyl)hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 5052-05-1
VCID: VC7845315
InChI: InChI=1S/C7H9FN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
SMILES: CC1=CC(=C(C=C1)NN)F.Cl
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride

CAS No.: 5052-05-1

Cat. No.: VC7845315

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62

* For research use only. Not for human or veterinary use.

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride - 5052-05-1

Specification

CAS No. 5052-05-1
Molecular Formula C7H10ClFN2
Molecular Weight 176.62
IUPAC Name (2-fluoro-4-methylphenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C7H9FN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
Standard InChI Key DFQZJMAPHJZMRH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NN)F.Cl
Canonical SMILES CC1=CC(=C(C=C1)NN)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named (2-fluoro-4-methylphenyl)hydrazine hydrochloride under IUPAC guidelines . Common synonyms include 2-fluoro-4-methylphenylhydrazine hydrochloride and (2-Fluoro-4-methyl-phenyl)-hydrazine hydrochloride . Its CAS Registry Number, 5052-05-1, serves as a universal identifier across chemical databases and regulatory frameworks .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H10ClFN2\text{C}_7\text{H}_{10}\text{Cl}\text{F}\text{N}_2
Molecular Weight176.62 g/mol
Exact Mass176.05200 g/mol
Polar Surface Area (PSA)38.05 Ų
Partition Coefficient (LogP)2.995
Melting PointNot reported-
SolubilitySoluble in polar solvents

The LogP value of 2.995 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area (38.05 Ų) reflects the hydrazine group’s contribution to hydrogen bonding potential .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s hydrazine group serves as a nucleophile in forming azo compounds and heterocycles, which are pivotal in drug discovery. For example:

  • Antimicrobial Agents: Hydrazine derivatives are precursors to sulfa drugs and antifungals.

  • Anticancer Research: Arylhydrazines are explored for their ability to inhibit tyrosine kinases.

Material Science

The fluorine atom’s electronegativity and the methyl group’s steric effects make this compound a candidate for synthesizing liquid crystals and coordination polymers.

Regulatory AspectDetailSource
HS Code2928000090
VAT Rate17.0%
MFN Tariff6.5%
General Tariff20.0%

The compound is classified under HS Code 2928000090 (“other organic derivatives of hydrazine”), attracting a 9.0% tax rebate in certain jurisdictions .

Comparative Analysis with Analogues

CompoundSubstituentsMolecular WeightKey Differences
[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine-SO2_2CH3_3 at 4-position204.22 g/molHigher polarity due to sulfonyl group
4-Methylphenylhydrazine-CH3_3 at 4-position122.17 g/molLacks fluorine atom

The sulfonyl analogue exhibits enhanced solubility in aqueous media, whereas the methyl derivative is more lipophilic.

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